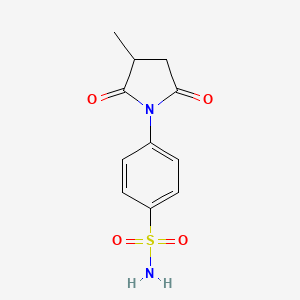

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Descripción

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone ring substituted with a methyl group at the 3-position and a benzenesulfonamide moiety. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties and biological activity.

Propiedades

Número CAS |

65116-12-3 |

|---|---|

Fórmula molecular |

C11H12N2O4S |

Peso molecular |

268.29 g/mol |

Nombre IUPAC |

4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12N2O4S/c1-7-6-10(14)13(11(7)15)8-2-4-9(5-3-8)18(12,16)17/h2-5,7H,6H2,1H3,(H2,12,16,17) |

Clave InChI |

WIECGSNRYXHUGQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction produces (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Aplicaciones Científicas De Investigación

4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in studies involving protein cross-linking and enzyme inhibition.

Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dioxo-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. Additionally, the pyrrolidinyl group can interact with proteins, affecting their function and stability .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 952182-33-1 enhances lipophilicity and metabolic stability compared to the methyl or phenyl analogs .

- Solubility: The aminoethyl linker in CAS 472979-64-9 increases polarity (pKa ~10.16), suggesting improved aqueous solubility under acidic conditions .

- Fluorine Substitution : Fluorinated derivatives (e.g., CAS 30438-06-3) may exhibit enhanced bioavailability due to fluorine’s electronegativity and small atomic radius, which can improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.